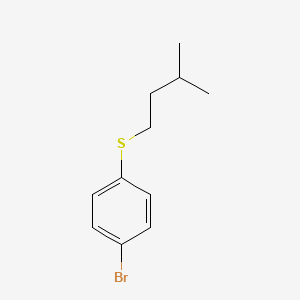

1-Bromo-4-isopentylthiobenzene

Descripción general

Descripción

1-Bromo-4-isopentylthiobenzene is not directly mentioned in the provided papers. However, the papers do discuss various brominated benzene derivatives, which can offer insights into the chemical behavior and properties that might be expected from 1-Bromo-4-isopentylthiobenzene. Brominated benzenes are a class of aromatic compounds that have one or more bromine atoms attached to the benzene ring. These compounds are often used as intermediates in the synthesis of other chemicals, including pharmaceuticals, dyes, and materials for organic electronics .

Synthesis Analysis

The synthesis

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research on bromobenzene derivatives often focuses on their synthesis and characterization due to their importance as intermediates in the production of medicinal agents, dyes, and organic materials. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene showcases methodologies applicable to synthesizing bromobenzene derivatives, emphasizing high yields and purity, characterized by IR and NMR spectrometry (Jiaming Xuan et al., 2010).

Application in Organic Transformations

Bromobenzene derivatives are pivotal in various organic transformations, serving as precursors for creating complex molecular structures. Efficient methods offering access to synthetically valuable dibromobenzenes underline the role of these compounds in reactions based on intermediate formation of benzynes, highlighting their utility in organic synthesis (V. Diemer et al., 2011).

Role in Polymer Solar Cells

Research on the addition of bromobenzene derivatives to polymer solar cells' active layers, such as the study on 4-bromo-2-fluoromethoxybenzene, illustrates the potential for these compounds to improve the electron transfer process, enhancing the efficiency of solar cells. This research demonstrates the broader applicability of bromobenzene derivatives in materials science and renewable energy technologies (G. Fu et al., 2015).

Medicinal Chemistry and Drug Design

Bromobenzene derivatives serve as key intermediates in the synthesis of biologically active compounds. Studies on their conversion into carbothioamide intermediates, for example, highlight their importance in developing pharmaceuticals and the versatility of bromobenzene derivatives in drug synthesis (Qinqin Wang et al., 2016).

Propiedades

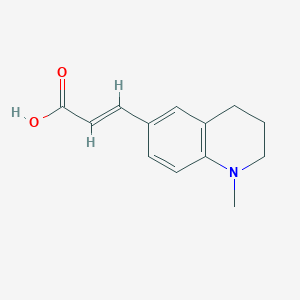

IUPAC Name |

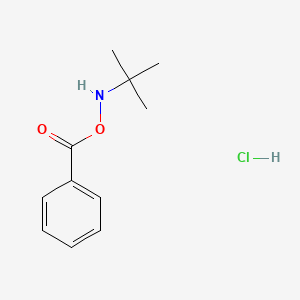

1-bromo-4-(3-methylbutylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrS/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMXDMPDHXQXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501204 | |

| Record name | 1-Bromo-4-[(3-methylbutyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-isopentylthiobenzene | |

CAS RN |

76542-20-6 | |

| Record name | 1-Bromo-4-[(3-methylbutyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.